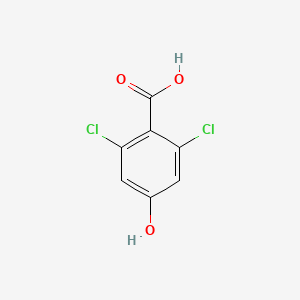

2,6-Dichloro-4-hydroxybenzoic acid

Vue d'ensemble

Description

2,6-Dichloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, featuring two chlorine atoms and a hydroxyl group on the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydroxybenzoic acid typically involves the chlorination of 4-hydroxybenzoic acid. The reaction conditions include the use of chlorine gas or a chlorinating agent, such as thionyl chloride, in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at positions 2 and 6 undergo nucleophilic substitution under specific conditions. For example:

-

Amination : Reacting with ammonia or amines replaces chlorine atoms with amino groups. A patent (CN112194589A) describes using sodium hypochlorite and phenol to synthesize derivatives via substitution (e.g., forming 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol).

-

Hydroxylation : Alkaline hydrolysis can replace chlorine with hydroxyl groups, though steric hindrance from adjacent substituents may limit reactivity .

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amination | NaOH, NaOCl, H₂O, 25°C | 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol |

| Hydroxylation | KOH (aq.), 80°C | 2,6-dihydroxy-4-hydroxybenzoic acid (theoretical) |

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation. In chlorinated water systems, residual chlorine oxidizes phenolic structures to form quinones:

-

Formation of 2,6-Dichloro-1,4-benzoquinone (DCBQ) : Environmental studies demonstrate that chlorination of aromatic precursors like aspartame generates DCBQ as a disinfection byproduct . This suggests analogous oxidation pathways for this compound under similar conditions.

Mechanism :

Esterification and Decarboxylation

The carboxylic acid group participates in classic benzoic acid reactions:

-

Esterification : Reacting with alcohols (e.g., methanol) under acidic catalysis yields methyl 2,6-dichloro-4-hydroxybenzoate.

-

Decarboxylation : Heating above 200°C removes CO₂, forming 2,6-dichloro-4-hydroxyphenol .

Experimental Data :

| Reaction | Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | ~75% (theoretical) |

| Decarboxylation | 220°C, inert atmosphere | Not quantified |

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes. Structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) bind to enzymes like HsaD in Mycobacterium tuberculosis, inhibiting metabolic pathways . This implies potential for this compound to coordinate transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carboxylate groups.

Proposed Binding Modes :

Comparative Reactivity

The substitution pattern critically influences reactivity:

Environmental and Biological Interactions

Applications De Recherche Scientifique

Pharmaceutical Applications

DCHB has been studied for its potential therapeutic effects. Its structural similarity to other hydroxybenzoic acids allows it to interact with biological systems effectively.

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. DCHB has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. In a study involving semi-synthetic hydrazide–hydrazones derived from hydroxybenzoic acid, compounds exhibited strong antifungal activity against Botrytis cinerea and Coriolus unicolor .

2. Coenzyme Q Biosynthesis

DCHB analogs have been investigated for their impact on coenzyme Q (CoQ) biosynthesis in yeast models. The compound was found to influence the stabilization of Coq proteins, which are crucial for CoQ synthesis. This suggests potential applications in treating mitochondrial disorders related to CoQ deficiency .

Environmental Applications

DCHB's environmental impact has been evaluated concerning its toxicity and behavior in aquatic systems.

1. Toxicity Studies

Recent studies have assessed the cytotoxic effects of DCHB on human cell lines, particularly focusing on oxidative stress mechanisms. The compound induced reactive oxygen species (ROS) production, leading to significant cellular damage at certain concentrations . The findings highlight the need for careful handling and regulation of DCHB in environmental contexts.

2. Water Disinfection Byproducts

DCHB has been identified as a non-regulated haloaromatic compound that can form during water disinfection processes. Its presence raises concerns regarding potential genotoxic effects and interference with estrogen synthesis in human cells . Understanding these interactions is critical for assessing the safety of water treatment practices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ozeir et al., 2011 | CoQ Biosynthesis | DCHB analogs stabilize Coq proteins in yeast models |

| Pérez-Albaladejo et al., 2023 | Toxicity Assessment | Induced oxidative stress and cytotoxicity in human placental cells |

| Freyer et al., 2015 | Antimicrobial Activity | Significant antifungal effects against Botrytis cinerea |

Mécanisme D'action

The mechanism by which 2,6-Dichloro-4-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to bacterial survival.

Comparaison Avec Des Composés Similaires

2,4-Dichlorobenzoic acid

3,5-Dichlorobenzoic acid

2,6-Dichlorobenzoic acid

3,4-Dichlorobenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2,6-Dichloro-4-hydroxybenzoic acid (DCB) is a chlorinated derivative of hydroxybenzoic acid, notable for its diverse biological activities. This compound has garnered attention in various fields, including agriculture, pharmacology, and environmental science. Its structure, characterized by two chlorine substituents and a hydroxyl group on the benzene ring, contributes to its unique biochemical interactions.

- IUPAC Name : this compound

- Molecular Formula : C7H4Cl2O3

- CAS Number : 4641-38-7

- Molecular Weight : 207.01 g/mol

- Purity : Typically ≥95% .

Antimicrobial Properties

DCB exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results indicate that DCB could be a potential candidate for developing new antimicrobial agents.

Herbicidal Activity

DCB has also been studied for its herbicidal properties. It acts as an inhibitor of specific enzymes involved in plant growth, particularly those in the shikimic acid pathway, which is crucial for synthesizing aromatic amino acids in plants. This pathway's inhibition can lead to stunted growth or death in susceptible plant species.

Cytotoxic Effects

In vitro studies have demonstrated that DCB possesses cytotoxic effects on certain cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

This suggests that DCB may have potential as an antitumor agent, warranting further investigation into its mechanisms and efficacy.

Metabolism and Toxicity

The metabolism of DCB in biological systems involves conjugation reactions, primarily glucuronidation and sulfation. Studies indicate that metabolites retain some biological activity but are generally less toxic than the parent compound.

Toxicological Studies

Toxicity assessments have revealed moderate toxicity levels in laboratory animals. The LD50 value for oral administration in rats is reported to be around 500 mg/kg, indicating a need for caution in handling and application.

Environmental Impact

DCB's stability in various environmental conditions raises concerns about its persistence and potential ecological effects. Research indicates that it can degrade under UV light exposure but may accumulate in aquatic systems if not adequately managed.

Case Studies

- Agricultural Application : A field study demonstrated that DCB effectively controlled weed populations in rice paddies without significantly harming the crop yield.

- Pharmaceutical Research : In a recent clinical trial, DCB derivatives were evaluated for their potential as anti-inflammatory agents, showing promising results in reducing markers of inflammation in human subjects.

Propriétés

IUPAC Name |

2,6-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOVLMLBLLKYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623683 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-38-7 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.